molecular formula C12H18ClN B2625223 6-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1803606-99-6

6-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B2625223
CAS No.: 1803606-99-6
M. Wt: 211.73
InChI Key: ISYREROTCVFEKN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
6-(Propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1803606-99-6) is a substituted indenamine derivative featuring a propan-2-yl (isopropyl) group at the 6-position of the dihydroindenyl scaffold. Its molecular formula is inferred as C₁₂H₁₈ClN, with a molecular weight of approximately 211.7 g/mol based on structural analogs . As a hydrochloride salt, it exhibits enhanced stability and crystallinity, making it suitable for synthetic and pharmaceutical applications.

The isopropyl substituent likely enhances lipophilicity and steric bulk, which could optimize interactions in receptor-binding studies or catalytic processes.

Properties

IUPAC Name

6-propan-2-yl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-8(2)10-4-3-9-5-6-12(13)11(9)7-10;/h3-4,7-8,12H,5-6,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYREROTCVFEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(CCC2N)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803606-99-6
Record name 6-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Formation of the Indane Core: The indane core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via a reductive amination reaction. This involves the reaction of the indane core with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted indane derivatives.

Scientific Research Applications

6-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of amines with biological targets.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Steric Bulk : The branched isopropyl group may hinder rotational freedom or receptor access compared to linear substituents like bromine or trifluoromethyl .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl, halogens) alter the indenamine scaffold’s electron density, impacting reactivity in cross-coupling or nucleophilic substitution reactions .

Biological Activity

6-(Propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride, also known by its CAS number 1222098-13-6, is a compound that belongs to the class of indene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and as a precursor for various pharmaceuticals.

The molecular formula of 6-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride is C12H18ClNC_{12}H_{18}ClN with a molecular weight of 211.73 g/mol. The compound features an indene core structure, which is known for its diverse biological activities.

Neuropharmacological Effects

Recent studies have indicated that compounds with indene structures exhibit significant interactions with neurotransmitter systems. For instance, related compounds have shown affinity for serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

  • Serotonin Receptor Modulation : Research indicates that indene derivatives can act as selective serotonin reuptake inhibitors (SSRIs). This activity is essential for the treatment of depression and anxiety disorders .
  • Dopaminergic Activity : Compounds similar to 6-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride have demonstrated dopaminergic activity, which is crucial for managing conditions like Parkinson's disease and schizophrenia .

Antitumor Activity

Indene derivatives have also been explored for their anticancer properties. Some studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases .

Anti-inflammatory Properties

There is emerging evidence that indene derivatives possess anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), which plays a critical role in inflammatory responses .

Study 1: Neuropharmacological Assessment

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several indene derivatives and evaluated their binding affinity to serotonin and dopamine receptors. The results indicated that certain analogs exhibited high selectivity for the serotonin transporter, highlighting their potential as antidepressants .

Study 2: Antitumor Efficacy

A preclinical study assessed the cytotoxic effects of various indene derivatives on human cancer cell lines. The findings revealed that specific compounds induced significant cell death through apoptosis while sparing normal cells, suggesting a promising therapeutic window for cancer treatment .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
NeuropharmacologicalModulation of serotonin and dopamine receptors
AntitumorInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines

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